molecular formula C15H10N2O B14348264 4-Phenylphthalazine-1-carbaldehyde CAS No. 93834-52-7

4-Phenylphthalazine-1-carbaldehyde

Cat. No.: B14348264
CAS No.: 93834-52-7
M. Wt: 234.25 g/mol
InChI Key: PBBFQLARUBNGFT-UHFFFAOYSA-N
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Description

4-Phenylphthalazine-1-carbaldehyde is an organic compound that belongs to the class of phthalazines Phthalazines are bicyclic heterocycles containing a benzene ring fused to a pyridazine ring This compound is characterized by the presence of a phenyl group attached to the fourth position of the phthalazine ring and an aldehyde group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylphthalazine-1-carbaldehyde typically involves the condensation of o-benzoyl benzoic acid with hydrazine hydrate in boiling ethanol. This reaction forms the phthalazine ring system, which is then further functionalized to introduce the phenyl and aldehyde groups .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same condensation reaction, followed by purification processes such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylphthalazine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products:

    Oxidation: 4-Phenylphthalazine-1-carboxylic acid

    Reduction: 4-Phenylphthalazine-1-methanol

    Substitution: Various substituted derivatives depending on the substituent introduced

Scientific Research Applications

4-Phenylphthalazine-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenylphthalazine-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenyl group can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity .

Comparison with Similar Compounds

    Phthalazine: The parent compound without the phenyl and aldehyde groups.

    4-Phenylphthalazine: Similar structure but lacks the aldehyde group.

    Phthalazine-1-carbaldehyde: Lacks the phenyl group.

Uniqueness: 4-Phenylphthalazine-1-carbaldehyde is unique due to the presence of both the phenyl and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

93834-52-7

Molecular Formula

C15H10N2O

Molecular Weight

234.25 g/mol

IUPAC Name

4-phenylphthalazine-1-carbaldehyde

InChI

InChI=1S/C15H10N2O/c18-10-14-12-8-4-5-9-13(12)15(17-16-14)11-6-2-1-3-7-11/h1-10H

InChI Key

PBBFQLARUBNGFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)C=O

Origin of Product

United States

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